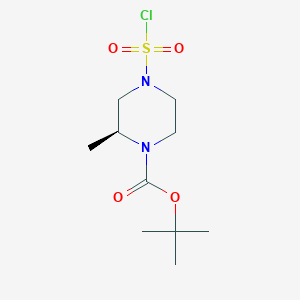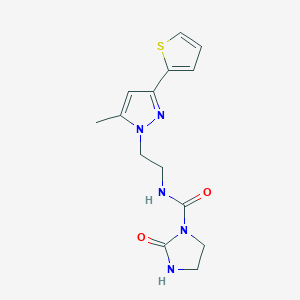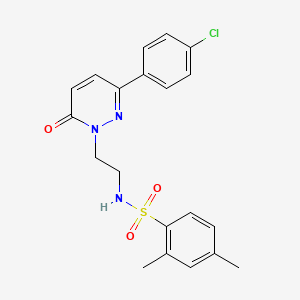
Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is a synthetic compound often utilized in organic chemistry and various scientific research fields. Its structure comprises a piperazine ring substituted with a chlorosulfonyl group and a tert-butyl ester, lending it a unique set of chemical properties and reactivities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate typically involves several steps. Initially, the base piperazine structure is constructed, after which a chlorosulfonyl group is introduced via a chlorosulfonation reaction. Finally, the tert-butyl ester is formed through esterification with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes, though optimized for large-scale efficiency. This involves high-yield chlorosulfonation and esterification processes, often employing continuous flow techniques and advanced catalytic systems to maximize output and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution, forming various derivatives with different nucleophiles.
Oxidation and Reduction: The compound may participate in redox reactions, particularly affecting the piperazine ring or the sulfonyl group.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions, producing the corresponding carboxylic acid.
Common Reagents and Conditions Used
Substitution: Nucleophiles like amines, alcohols, and thiols under basic conditions.
Oxidation/Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substituted derivatives of the original compound.
Carboxylic acids and sulfonic acid derivatives post-hydrolysis.
Applications De Recherche Scientifique
Chemistry: Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is often used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a versatile building block in medicinal chemistry.
Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential use as enzyme inhibitors or receptor modulators. Its distinct structure can interact with biological macromolecules, impacting various cellular processes.
Industry: The compound is also significant in industrial applications, particularly in the manufacture of pharmaceuticals and agrochemicals. Its reactivity allows for the synthesis of active pharmaceutical ingredients and pesticide intermediates.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The chlorosulfonyl group can form covalent bonds with active site residues in enzymes, inhibiting their function. The tert-butyl and piperazine moieties contribute to the compound's overall stability and bioavailability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Piperazine derivatives like 1-(4-chlorophenyl)piperazine.
Sulfonyl-containing compounds like methanesulfonyl chloride.
Uniqueness: Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate stands out due to its unique combination of a piperazine ring with a chlorosulfonyl group and tert-butyl ester. This combination imparts distinct chemical reactivity and biological activity, differentiating it from other piperazine or sulfonyl derivatives.
Conclusion
This compound is a multifaceted compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and research applications, underscoring its importance in scientific advancement.
Propriétés
IUPAC Name |
tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFHBXYPCZIBE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2889534.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2889536.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2889537.png)



![2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2889546.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2889549.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)
